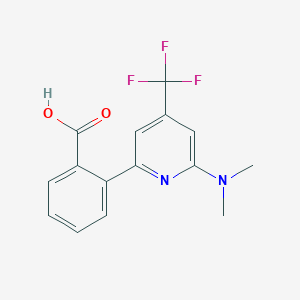
1-(4-氨基哌啶-1-基)-2-苯基丙酮
描述
“1-(4-Aminopiperidin-1-yl)-2-phenylpropan-1-one” is a compound that contains a piperidine ring, which is a ubiquitous moiety in many alkaloid natural products and drug candidates . Piperidones, such as this compound, are of particular interest due to their unique biochemical properties .
Synthesis Analysis
Piperidones are generally prepared from a domino reaction of aldehyde, ketone, and ammonium acetate in alcohol by reflux heating on a water bath for 6 hours, or even 1 day . Various catalysts such as Ultrasound-Na2CO3, DIBAL-H, DABCO, NaHCO3, I2, BPH, Na/EtOH, K2CO3, TFA, TFSA, Et3N, Zn-Hg/HCl, Rh (acac) (C2H4)2, and NaOEt have been employed in these reactions .Molecular Structure Analysis
The molecular structure of “1-(4-Aminopiperidin-1-yl)-2-phenylpropan-1-one” includes a piperidine ring, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .Chemical Reactions Analysis
The Mannich base formation reaction is important for deriving piperidine-4-ones as a six-membered nitrogenous heterocyclic ketone and its derivatives . The biological properties of the ketones were also determined by their stereochemistry .科学研究应用
Synthesis of Piperidine Derivatives
Piperidine derivatives are pivotal in drug design, contributing to over twenty classes of pharmaceuticals . The compound can be utilized in the synthesis of various piperidine derivatives, including substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones. These derivatives are essential for creating biologically active molecules that serve as the foundation for new medications.
Pharmacological Applications
The piperidine moiety is a common feature in many pharmacologically active compounds . “1-(4-Aminopiperidin-1-yl)-2-phenylpropan-1-one” could be involved in the development of potential drugs, particularly in the discovery and biological evaluation of new therapeutic agents. Its structure could be beneficial in the design of molecules with improved efficacy and safety profiles.
Biomedical Research
In biomedical research, nitrogen-containing heterocycles like “1-(4-Aminopiperidin-1-yl)-2-phenylpropan-1-one” play a crucial role, especially in drug discovery and development. They are used in pharmacophore design for kinase inhibitors, which are targeted therapies for inflammatory diseases, and in the exploration of metal-organic frameworks (MOFs) for antitumor activity.
Environmental and Food Safety
This compound’s derivatives can be applied in environmental and food safety. For instance, they can be used in the analysis of biogenic amines in foods, serving as indicators of food quality and safety. Additionally, they can be involved in the degradation of hazardous compounds using advanced oxidation processes, highlighting their importance in environmental protection.
Anticonvulsant Properties
Research on derivatives related to “1-(4-Aminopiperidin-1-yl)-2-phenylpropan-1-one” has shown potential anticonvulsant properties. These findings could lead to the development of new treatments for epilepsy and other seizure-related disorders.
Chemical Research and Synthesis
The compound is related to various chemical research and synthetic methodologies involving nitrogen-containing heterocyclic compounds. These methodologies are foundational in developing pharmaceuticals, agrochemicals, and materials due to their structural diversity and biological relevance.
作用机制
While the specific mechanism of action for “1-(4-Aminopiperidin-1-yl)-2-phenylpropan-1-one” is not explicitly stated, piperidones have been found to possess antimicrobial, antitubercular, antioxidant, antitumor, cytotoxic, analgesic, anticancer, anti-HIV, and antiviral activities . These activities suggest that piperidones may interact with various biological targets and pathways.
安全和危害
未来方向
Piperidines and their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Therefore, the future directions for “1-(4-Aminopiperidin-1-yl)-2-phenylpropan-1-one” and similar compounds may involve further exploration of their synthesis methods and potential therapeutic applications.
属性
IUPAC Name |
1-(4-aminopiperidin-1-yl)-2-phenylpropan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O/c1-11(12-5-3-2-4-6-12)14(17)16-9-7-13(15)8-10-16/h2-6,11,13H,7-10,15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXSSQZGKFHUDLJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)C(=O)N2CCC(CC2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Aminopiperidin-1-yl)-2-phenylpropan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



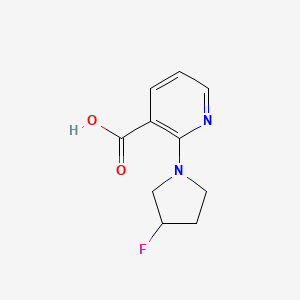
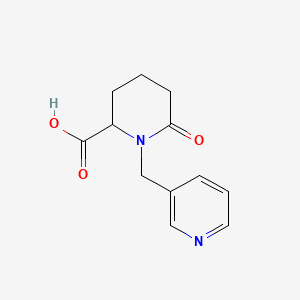
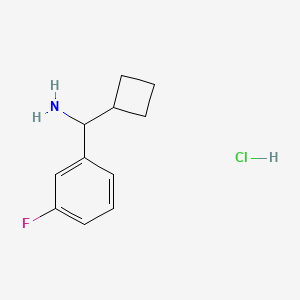

![2-Chloro-6-(4-methoxybenzyl)-6,7-dihydropyrrolo[3,4-b]pyridin-5-one](/img/structure/B1488078.png)
![6-Chloropyrido[3,2-d]pyrimidin-4-amine](/img/structure/B1488079.png)
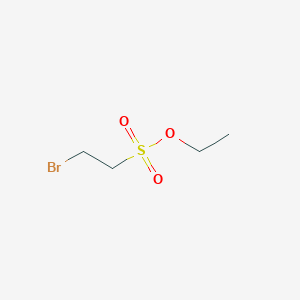
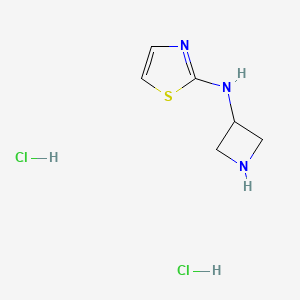
![Methyl (2S,4S)-4-[4-(ethoxycarbonyl)phenoxy]-2-pyrrolidinecarboxylate hydrochloride](/img/structure/B1488086.png)




